FH535-N is synthesized from commercially available precursors. The compound has been characterized and studied in various research settings, primarily focusing on its effects on cancer cell lines. It is often obtained through chemical synthesis methods that ensure high purity and activity for biological assays.
FH535-N is classified as a small-molecule inhibitor specifically targeting the Wnt/β-catenin signaling pathway. It falls under the category of sulfonamides and has been studied for its pharmacological properties in cancer treatment.
The synthesis of FH535-N typically involves several steps, utilizing organic chemistry techniques to construct its molecular framework. The primary method involves coupling reactions that form the core structure of the compound, followed by purification processes such as chromatography to isolate the active form.
The molecular structure of FH535-N can be represented as follows:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the identity and purity of FH535-N.
FH535-N participates in various chemical reactions relevant to its function as a Wnt/β-catenin inhibitor. These reactions primarily involve:
The mechanism by which FH535-N exerts its effects involves several key steps:
Studies have shown that treatment with FH535-N can significantly reduce cell viability in various cancer cell lines, confirming its role as an effective inhibitor of tumor growth .
Physical characterization methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions of FH535-N.
FH535-N has several applications in scientific research:
FH535 (CAS 108409-83-2) is a sulfonamide-based small molecule with the systematic name N-(2-Methyl-4-nitrophenyl)-2,4-dichlorobenzenesulfonamide. Its molecular formula is C13H10Cl2N2O4S and a molecular weight of 361.20 g/mol [1] [10]. The structure features:
Table 1: Structural Attributes of FH535
Property | Value/Description |
---|---|
Systematic Name | N-(2-Methyl-4-nitrophenyl)-2,4-dichlorobenzenesulfonamide |
Molecular Formula | C13H10Cl2N2O4S |
Molecular Weight | 361.20 g/mol |
Aromatic Substituents | 2,4-Dichlorophenyl; 2-Methyl-4-nitrophenyl |
Key Functional Groups | Sulfonamide (–SO2NH–), Nitro (–NO2) |
Appearance | Light-yellow solid |
FH535 exhibits high solubility in DMSO (33.33 mg/mL; 92.28 mM), but is insoluble in aqueous buffers [8] [10]. Stock solutions (10–100 mM in DMSO) remain stable for 6 months at –20°C when protected from light. Lyophilized powder is stable for 3 years at –20°C and 2 years at 4°C under inert conditions [8]. The compound is prone to degradation under prolonged exposure to light, oxygen, or repeated freeze-thaw cycles. For in vivo studies, FH535 is reconstituted in lipid-based vehicles (e.g., corn oil) or saline with solubilizing agents like 20% SBE-β-CD [8].
Table 2: Solubility and Storage Conditions
Parameter | Specification |
---|---|
Solubility | |
∙ DMSO | 33.33 mg/mL (92.28 mM) |
∙ Water | Insoluble |
∙ Corn Oil | ≥3 mg/mL (clear solution) |
Stability | |
∙ Powder (dark, –20°C) | 3 years |
∙ DMSO stock (–20°C) | 6 months |
Reconstitution | 10% DMSO + 90% corn oil or 20% SBE-β-CD/saline |
FH535 uniquely antagonizes two oncogenic pathways: Wnt/β-catenin signaling and peroxisome proliferator-activated receptors (PPARγ/δ).
Wnt/β-Catenin Inhibition:At 15 µM, FH535 inhibits β-catenin/TCF transcriptional activity by ≥80% in reporter assays [5] [10]. It disrupts β-catenin nuclear translocation and subsequent binding to TCF/LEF transcription factors, downregulating cyclin D1, c-Myc, and survivin [9] [6]. In pancreatic cancer cells (e.g., PANC-1), 20 µM FH535 suppresses cell migration and invasion by blocking matrix metalloproteinase-9 (MMP-9) expression [6] [9].
PPARγ/δ Antagonism:FH535 inhibits ligand-dependent transactivation of PPARγ and PPARδ at low concentrations (IC50 = 0.5 µM for PPRE reporter suppression) [5] [10]. Unlike covalent PPAR inhibitors (e.g., GW9662), FH535 does not modify cysteine residues in the PPAR ligand-binding domain. Instead, it prevents recruitment of coactivators β-catenin and GRIP1 to PPARγ/δ, disrupting cross-talk between Wnt and PPAR pathways [5].
Table 3: Key Pharmacodynamic Effects
Target Pathway | Cellular Effect | Concentration | Outcome |
---|---|---|---|
Wnt/β-catenin | ↓ TCF reporter activity | 15 µM | ≥80% inhibition [5] [10] |
↓ Cyclin D1, CD24, CD44 | 20–40 µM | Cell cycle arrest [3] [9] | |
↓ MMP-9, VEGF, IL-6 | 25 µM | Anti-angiogenesis [3] [6] | |
PPARγ/δ | ↓ PPRE reporter activity | 0.5 µM | ≥30% inhibition [5] [10] |
Block β-catenin/GRIP1 recruitment | 15 µM | Disrupted coactivator binding [5] |
This dual action synergistically impairs cancer stemness. For example, FH535 (25 mg/kg, i.p.) reduces microvessel density in pancreatic xenografts by repressing VEGF, ANGPT2, and TIMP1 [3] [6].
FH535 emerged from a chemical library screen for β-catenin/TCF inhibitors in 2008 [5] [10]. Its design leveraged structural similarities to the PPARγ antagonist GW9662 but with modifications to broaden activity against Wnt signaling [10]. The rationale centered on:
Table 4: Key Milestones in FH535 Development
Year | Discovery | Significance |
---|---|---|
2008 | Identified as β-catenin/TCF inhibitor [5] | First report of dual Wnt/PPAR inhibition |
2012 | Suppressed triple-negative breast cancer migration | Linked Wnt inhibition to NEDD9 downregulation [7] |
2015 | Inhibited HCC proliferation/metastasis [9] | Confirmed cyclin D1/MMP-9 repression |
2016 | Anti-angiogenic effects in pancreatic cancer [3] | Validated tumor microenvironment remodeling in vivo |
FH535 remains a tool compound for mechanistic studies of Wnt-PPAR crosstalk, with ongoing exploration in pancreatic, hepatic, and colorectal cancers [3] [6] [9].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8